3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid is a complex organic compound that has garnered attention in pharmaceutical research, particularly for its potential therapeutic applications. This compound belongs to a class of molecules known for their biological activities, including anti-diabetic effects. Its structure features a propanoic acid moiety linked to a phenyl ring that is further substituted with a methoxy group and an oxazole derivative.
3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid is classified as an organic compound, specifically a propanoic acid derivative. It falls under the category of pharmaceutical compounds due to its potential use as a therapeutic agent.
The synthesis of 3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid typically involves multi-step organic reactions. One common approach includes the formation of the oxazole ring followed by the introduction of the methoxy and propanoic acid functionalities.
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular formula is with a molecular weight of approximately 335.41 g/mol. The compound features several functional groups including an aromatic ring, an oxazole ring, and a carboxylic acid group.
The compound can undergo various chemical reactions typical for carboxylic acids and aromatic compounds:
These reactions are significant for modifying the compound for enhanced biological activity or for creating derivatives with different pharmacological properties.
The mechanism of action for 3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid primarily involves its interaction with peroxisome proliferator-activated receptors (PPARs), specifically PPAR gamma. This interaction modulates gene expression related to glucose and lipid metabolism.
Research indicates that compounds similar to this one can activate PPAR gamma pathways, leading to improved insulin sensitivity and glucose uptake in adipose tissues . This mechanism is crucial for developing treatments for Type 2 diabetes.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic aromatic components and polar carboxylic acid group.
Key chemical properties include:
3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid has potential applications in:
3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid belongs to a structurally distinct subclass of aryloxazole propionic acid derivatives. Its core architecture integrates three pharmacologically significant domains: a central 1,3-oxazole ring substituted at the 5-position with a methyl group and at the 2-position with a phenyl group; a methylenoxy linker (‑CH₂O‑) bridging the oxazole and benzene rings; and a 3-carboxypropyl chain attached to the distal phenyl ring. This configuration positions the compound within a broader family of oxazole-based bioactive molecules characterized by their capacity to engage nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs) [1] [5].
The 1,3-oxazole heterocycle is a five-membered aromatic system containing oxygen and nitrogen atoms at positions 1 and 3, respectively. This ring system confers significant metabolic stability and serves as a versatile scaffold for intermolecular interactions within biological targets. Substituents on the oxazole ring critically influence these interactions; the 2-phenyl group provides a planar hydrophobic surface for π-π stacking, while the 5-methyl group enhances electron density and sterically blocks enzymatic degradation at this position. The propanoic acid terminus acts as a critical pharmacophore for ionic bonding with charged residues in nuclear receptor ligand-binding domains, a feature shared with clinically validated PPAR agonists like aleglitazar, which contains a closely related oxazole-propanoic acid motif [1].
Table 1: Structural Domains and Functional Roles of 3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic Acid
Structural Domain | Chemical Structure | Functional Role in Bioactivity |
---|---|---|
Oxazole Core | 5-Methyl-2-phenyl-1,3-oxazol-4-yl | Provides metabolic stability; facilitates hydrophobic interactions; modulates electron distribution |
Aryloxy Linker | ‑CH₂O‑ (Methylenoxy bridge) | Controls spatial orientation between pharmacophores; influences conformational flexibility |
Distal Aromatic System | Para-substituted phenyl ring | Engages in π-π stacking with receptor aromatic residues; contributes to binding affinity |
Acidic Tail | ‑CH₂CH₂CO₂H (3-Carboxypropyl) | Serves as ionic anchor for receptor binding; critical for PPAR activation |
The molecular geometry features a quasi-linear arrangement of the oxazole-phenyl ether-phenylpropanoate system, with rotational constraints imposed by the ether linkage. This semi-rigid conformation is postulated to enhance target selectivity by reducing entropic penalties upon binding to PPAR isoforms. Crystallographic analyses of analogous oxazole derivatives reveal that the dihedral angle between the oxazole and proximal phenyl ring typically ranges between 60-80°, allowing optimal presentation of the propanoic acid chain to conserved lysine/arginine residues in the receptor's activation function-2 (AF-2) helix [5] [9].
The development of oxazole-based Peroxisome Proliferator-Activated Receptor modulators originated from efforts to overcome limitations of early thiazolidinedione (TZD) antidiabetic agents, which exhibited adverse effects including weight gain and cardiovascular risks. Initial structural optimization focused on replacing the TZD ring with alternative heterocyclic acidic bioisosteres, leading to the identification of oxazole propanoates as potent dual PPARα/γ agonists. Aleglitazar (Ro-0728804), featuring a 5-methyl-2-phenyloxazole core linked to a phenylpropanoic acid via a thiophene spacer, emerged as a clinical candidate demonstrating balanced activation of PPARα and PPARγ in preclinical models [1].
Despite aleglitazar's discontinuation in Phase III trials due to safety concerns, its pharmacological validation spurred extensive exploration of simplified oxazole architectures. Key structural innovations included:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1